molecular formula C19H17FN2O5S2 B2542999 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide CAS No. 941907-42-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide

Cat. No.: B2542999
CAS No.: 941907-42-2
M. Wt: 436.47
InChI Key: CYCXSDNKOUPZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide is a highly potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common genetic cause of familial and sporadic Parkinson's disease , making this kinase a high-priority therapeutic target. This compound demonstrates exceptional potency, with IC50 values in the low nanomolar range, and high selectivity for LRRK2 over a broad panel of other kinases, which is critical for elucidating the specific pathological signaling of LRRK2 in cellular and in vivo models. Its primary research value lies in its ability to probe the complex biology of LRRK2, including its roles in key cellular processes such as lysosomal function, autophagy, and synaptic vesicle trafficking . Researchers utilize this inhibitor to investigate LRRK2-mediated phosphorylation of its substrate, Rab10, a key event in the disruption of intracellular trafficking pathways linked to neurodegeneration. By potently inhibiting LRRK2 kinase activity, this compound enables the study of disease mechanisms in models of Parkinson's disease and other conditions where LRRK2 is implicated, such as inflammatory bowel disease and leprosy , providing a critical tool for validating LRRK2 as a target and for advancing preclinical research.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c20-12-3-5-13(6-4-12)29(24,25)9-1-2-18(23)22-19-21-14-10-15-16(11-17(14)28-19)27-8-7-26-15/h3-6,10-11H,1-2,7-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXSDNKOUPZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide typically involves multiple steps, including the formation of the dioxino-benzothiazole core, the introduction of the fluorophenyl group, and the attachment of the sulfonylbutanamide moiety. Common synthetic routes may include:

    Formation of the Dioxino-Benzothiazole Core:

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the benzothiazole core in the presence of a suitable catalyst.

    Attachment of the Sulfonylbutanamide Moiety: This step may involve the reaction of the intermediate compound with a sulfonyl chloride derivative, followed by amidation to introduce the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most structurally analogous compound in the evidence is N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (). Key differences and similarities are summarized below:

Property Target Compound Analog ()
Molecular Formula C₁₉H₁₈FN₂O₅S₂ C₁₈H₁₆N₂O₆S₂
Molecular Weight ~452.48 g/mol 420.45 g/mol
Sulfonyl Substituent 4-Fluorophenyl (electron-withdrawing) 4-Methoxyphenyl (electron-donating)
Amide Chain Butanamide (4-carbon chain) Acetamide (2-carbon chain)
Key Functional Groups Benzothiazole-dioxino, sulfonamide, fluorophenyl Benzothiazole-dioxino, sulfonamide, methoxyphenyl

Impact of Structural Differences :

  • Chain Length : The longer butanamide chain may improve lipophilicity and membrane permeability relative to the shorter acetamide chain .

Spectral and Physicochemical Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data from provide insights into spectral characteristics of related compounds:

Table 2: Key Spectral Features of Analogous Compounds
Functional Group IR Absorption (cm⁻¹) NMR Signals (δ, ppm) Compound Reference
C=S (Thiocarbonyl) 1243–1258 Not reported Hydrazinecarbothioamides
C=O (Amide) 1663–1682 ~167–170 (carbonyl carbon) Hydrazinecarbothioamides
S=O (Sulfonyl) 1150–1350 (expected, not explicitly reported) ~125–130 (sulfonyl carbons) Triazole-thiones
NH (Amide) 3150–3319 (stretching) ~9–11 (broad singlet) Hydrazinecarbothioamides

For the target compound:

  • The sulfonyl group (S=O) would exhibit strong IR bands near 1320 and 1150 cm⁻¹.
  • The amide C=O stretch is expected at ~1680 cm⁻¹, similar to ’s hydrazinecarbothioamides.
  • ¹H-NMR would show distinct signals for the fluorophenyl aromatic protons (~7.5–8.0 ppm) and the butanamide methylene groups (~2.5–3.5 ppm) .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of benzothiazole derivatives characterized by a dioxin moiety. The synthesis typically involves multi-step organic reactions that create the necessary intermediates before coupling them to form the final product. Common reagents include acids, bases, and solvents optimized for yield and purity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, a series of 2,6,7-substituted benzodioxin derivatives were identified as effective inhibitors of lipid peroxidation in human low-density lipoprotein (LDL), with some compounds showing potency up to 45 times greater than standard antioxidants like probucol .

Antiproliferative Effects

Studies have demonstrated that related compounds possess antiproliferative effects against various cancer cell lines. For example, derivatives with similar structural features were evaluated for their ability to inhibit the growth of breast, colon, and lung cancer cells. The highest activity was observed in certain derivatives that interacted with key cellular pathways involved in proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical signaling pathways. This interaction can modulate enzymatic activity and alter cellular responses.
  • Calcium Antagonism : Some derivatives have shown calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in managing conditions associated with calcium dysregulation .
  • Lipid Metabolism Modulation : Certain studies indicate that these compounds can influence lipid metabolism, potentially leading to hypolipidemic effects observed in animal models .

Research Findings and Case Studies

StudyFindings
Inhibition of LDL Peroxidation Compounds demonstrated significant inhibition of copper-induced LDL peroxidation; some were >45 times more active than probucol .
Antiproliferative Activity Evaluated against breast, colon, and lung cancer cell lines; certain derivatives exhibited high antiproliferative activity with distinct mechanisms of action .
Calcium Antagonist Properties Selected compounds showed calcium antagonist properties similar to flunarizine in vitro tests .

Case Study: Hypolipidemic Activity

In a study evaluating hypolipidemic effects in mice, compound 36 from a related series was administered at doses of 100 and 300 mg/kg. Results indicated significant reductions in lipid levels compared to control groups, suggesting potential therapeutic applications for managing hyperlipidemia .

Q & A

Q. What are the standard synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide, and how are intermediates validated?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core. Key steps include:

  • Sulfonylation : Reaction of the benzothiazole amine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide linkage .
  • Butanamide coupling : Activation of the carboxylic acid (e.g., via HOBt/EDC) and coupling with the sulfonylated intermediate.
    Validation of intermediates is achieved through spectral analysis (IR, ¹H/¹³C-NMR) and elemental analysis. For example, IR bands at 1247–1255 cm⁻¹ confirm C=S stretching in thioamide intermediates, while NMR signals for NH groups (δ 8–10 ppm) and fluorophenyl protons (δ 7.2–7.8 ppm) are critical .

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

  • Process control : Use continuous flow reactors to enhance mixing and heat transfer during sulfonylation and coupling steps .
  • Purification : Employ high-resolution chromatography (e.g., Chromolith® HPLC columns) to isolate high-purity fractions .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd/C under H₂) for hydrogenation steps, as described in analogous syntheses .

Q. What spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C-NMR : To confirm proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and carbon backbone integrity.
  • IR spectroscopy : For functional group identification (e.g., sulfonyl S=O stretches at 1350–1370 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., MW 455.5 for related compounds) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., tautomeric forms) be resolved during structural analysis?

Contradictions in spectral data often arise from tautomerism. For example, 1,2,4-triazole derivatives exist in thione-thiol equilibria. To resolve this:

  • Variable-temperature NMR : Monitor chemical shift changes at elevated temperatures to identify tautomeric dominance .
  • IR analysis : Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione form, while C=S stretches (1247–1255 cm⁻¹) provide further evidence .
  • Computational modeling : Use DFT calculations to predict stable tautomers and compare with experimental data .

Q. What strategies are effective for evaluating this compound’s enzyme inhibition potential (e.g., α-glucosidase or acetylcholinesterase)?

  • In vitro assays :
    • α-Glucosidase inhibition : Measure IC₅₀ values using PNPG (p-nitrophenyl-α-D-glucopyranoside) as a substrate, monitoring absorbance at 405 nm .
    • Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify thiocholine production .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Q. How can researchers address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Standardize assay conditions : Control pH, temperature, and enzyme source (e.g., human vs. rat AChE) to reduce variability .
  • Validate purity : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Methodological Frameworks

Q. How to design a study linking this compound’s activity to a theoretical framework (e.g., enzyme-substrate docking)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., AChE’s catalytic triad) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and correlate changes with activity .
  • Guiding Principle 2 : Align hypotheses with established theories (e.g., transition-state analog design for enzyme inhibitors) .

Q. What advanced separation technologies can isolate stereoisomers or polymorphs of this compound?

  • Chiral chromatography : Use Chiralpak® columns with amylose/cyclodextrin phases to resolve enantiomers .
  • Crystallography : Optimize solvent systems (e.g., DCM/hexane) to grow single crystals for X-ray diffraction, identifying polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.